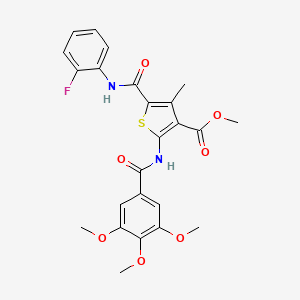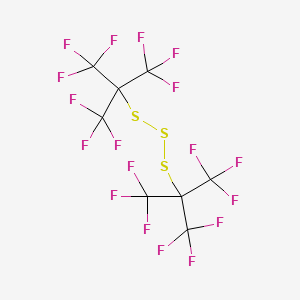
N-Methyl(1-methyl-2-(4-pyridyl)ethyl)amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl(1-methyl-2-(4-pyridyl)ethyl)amine dihydrochloride: is a chemical compound with the molecular formula C9H16Cl2N2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom.
准备方法
Synthetic Routes and Reaction Conditions: Industrial Production Methods:
化学反应分析
Types of Reactions: N-Methyl(1-methyl-2-(4-pyridyl)ethyl)amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkyl halides, catalysts such as palladium on carbon.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
科学研究应用
N-Methyl(1-methyl-2-(4-pyridyl)ethyl)amine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes involving pyridine-containing compounds and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects in the treatment of neurological disorders and as a precursor in the synthesis of pharmaceutical compounds.
作用机制
The mechanism of action of N-Methyl(1-methyl-2-(4-pyridyl)ethyl)amine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets histamine receptors, particularly H1 and H3 receptors, in the central nervous system.
相似化合物的比较
Betahistine dihydrochloride: Similar in structure and function, used for the treatment of Ménière’s disease.
N-Methyl-2-(2-pyridinyl)ethanamine dihydrochloride: Another pyridine-containing compound with similar applications in medicine and research.
Uniqueness: N-Methyl(1-methyl-2-(4-pyridyl)ethyl)amine dihydrochloride is unique due to its specific interaction with histamine receptors and its potential therapeutic applications in neurological disorders. Its structural features, including the presence of a methyl group and a pyridine ring, contribute to its distinct chemical and biological properties .
属性
分子式 |
C9H16Cl2N2 |
|---|---|
分子量 |
223.14 g/mol |
IUPAC 名称 |
N-methyl-1-pyridin-4-ylpropan-2-amine;dihydrochloride |
InChI |
InChI=1S/C9H14N2.2ClH/c1-8(10-2)7-9-3-5-11-6-4-9;;/h3-6,8,10H,7H2,1-2H3;2*1H |
InChI 键 |
GNHJKDNATBRYKI-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC=NC=C1)NC.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[(2S,5R)-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12063164.png)


![alpha-DeltaUA-[1->4]-GlcNS-6S](/img/structure/B12063191.png)


![[3-Hydroxy-3-[1-(2-hydroxy-1-phenylethyl)piperidin-2-yl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone](/img/structure/B12063209.png)
![beta-GAL-[1->3]-beta-GLCNAC-[1->3]-beta-GAL-[1-4][alpha-FUC-(1->3)]-beta-GLCNAC-[1->3]-beta-GAL-[1->4]-GLC](/img/structure/B12063211.png)
